4-Hydroxybutyl acrylate
Overview
Description
4-Hydroxybutyl acrylate is an acrylic acid ester with the chemical formula C7H12O3. It is a clear, colorless, or slightly yellowish liquid with no discernible odor . This compound is primarily used in the industrial sector, particularly in the manufacturing of polymers and as a feedstock for various syntheses .
Scientific Research Applications
4-Hydroxybutyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Hydroxybutyl Acrylate (4-HBA) is primarily used as a monomer in the production of polymers . It forms homopolymers and copolymers, which can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils . Therefore, the primary targets of 4-HBA are these various organic and inorganic compounds with which it readily undergoes addition reactions .
Mode of Action
4-HBA interacts with its targets through polymerization, a process in which small molecules (monomers) chemically combine to form a large chainlike or network molecule (polymer) . This process is generally stabilized by using air as a blanket gas and by the addition of 300 ppm hydroquinone monomethyl ether (MEHQ) . The polymerization of 4-HBA can result in the formation of materials with properties such as crosslinking, adhesion, scratch resistance, weatherability, rheology modification, and low VOC .
Biochemical Pathways
The biochemical pathways involved in the action of 4-HBA are primarily related to the synthesis of polymers . In the context of biotechnology, 4-HBA has been used in the production of poly(4-hydroxybutyrate) (P4HB), a biodegradable polymer . The synthesis of P4HB involves the conversion of unrelated carbon sources (e.g., sugars) to 4HB .
Pharmacokinetics
It’s known that 4-hba is a liquid at room temperature with a density of 1039 g/cm3 . It has a boiling point of 236 °C and a freezing point of less than -80 °C . Its vapor pressure at 20 °C is 0.005 mbar .
Result of Action
The polymerization of 4-HBA results in the formation of polymers with various beneficial properties, including adhesion, weatherability, crosslinking, scratch resistance, rheology modification, and low VOC . These properties make 4-HBA a valuable component in the production of various materials, including coatings, adhesives, sealants, and elastomers .
Action Environment
The action of 4-HBA is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the polymerization of 4-HBA is generally stabilized by using air as a blanket gas and by the addition of 300 ppm MEHQ .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Hydroxybutyl acrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can undergo esterification reactions catalyzed by enzymes such as lipases. The interaction with these enzymes involves the formation of ester bonds between the hydroxyl group of this compound and the carboxyl group of acrylic acid . This interaction is crucial for the formation of polymer chains, which are essential in various industrial applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain hydrolases by forming covalent bonds with their active sites. This inhibition can result in changes in cellular processes such as signal transduction and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can cause changes in cellular morphology and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are primarily due to the compound’s ability to interact with and disrupt cellular membranes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce acrylic acid and 4-hydroxybutanol. These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl acrylate can be synthesized through the esterification of acrylic acid with 1,4-butanediol. This reaction typically involves the use of a catalyst such as Amberlyst 15 . Another method involves the transesterification of methyl acrylate with 1,4-butanediol in the presence of a dialkyltin oxide catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct esterification of acrylic acid with 1,4-butanediol using solid catalysts. This method helps avoid issues related to liquid catalysts, such as recovery and reuse of the catalyst, difficult product recovery, and corrosion .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl acrylate undergoes various chemical reactions, including:
Esterification: The primary method of synthesis.
Addition Reactions: Due to the presence of a double bond, it can undergo addition reactions with nucleophiles such as thiols and amines.
Polymerization: It readily polymerizes and is generally stabilized using air as a blanket gas and by adding hydroquinone monomethyl ether.
Common Reagents and Conditions:
Catalysts: Amberlyst 15, dialkyltin oxide
Stabilizers: Hydroquinone monomethyl ether to prevent polymerization.
Major Products:
Polymers and Copolymers: Used in various industrial applications.
Comparison with Similar Compounds
- 2-Hydroxyethyl acrylate
- Hydroxypropyl acrylate
- Isobornyl acrylate
- 2-Carboxyethyl acrylate
- Hydroxypropyl methacrylate
Comparison: 4-Hydroxybutyl acrylate is unique due to its longer alkyl chain, which provides greater flexibility and compatibility with a broad range of resin systems . This makes it particularly suitable for applications requiring high reactivity and flexibility, such as UV-curable formulations and specialty acrylic polyols .
Properties
IUPAC Name |
4-hydroxybutyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWUBGAGUCISDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29086-87-1, 73310-36-8 | |
Record name | 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29086-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73310-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044623 | |
Record name | 4-Hydroxybutyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2478-10-6, 51309-28-5 | |
Record name | 4-Hydroxybutyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2478-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybutyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxybutyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybutyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybutyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydroxybutyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBUTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2A4HET1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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